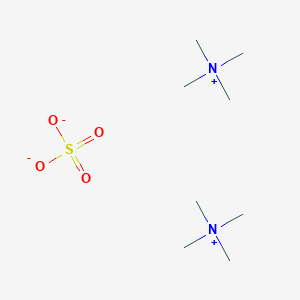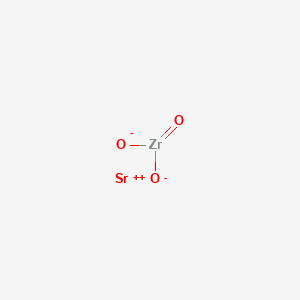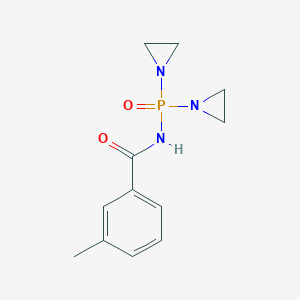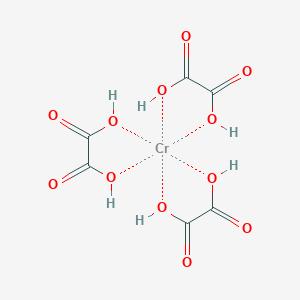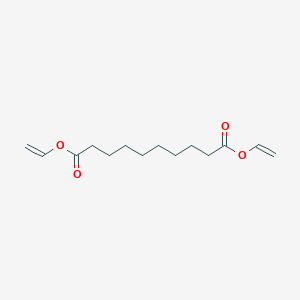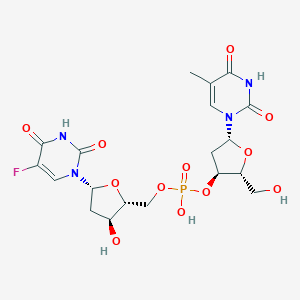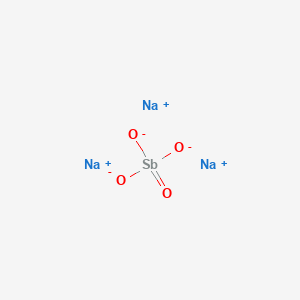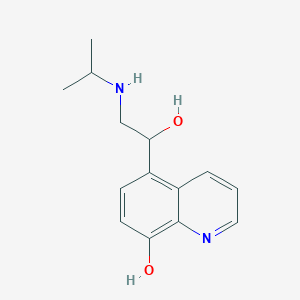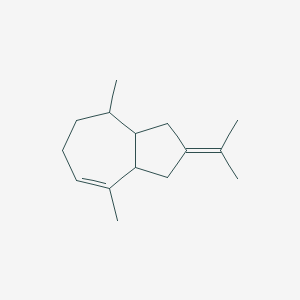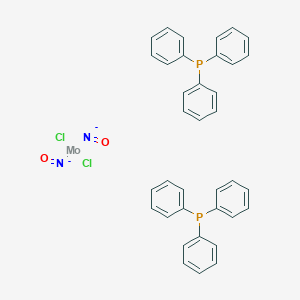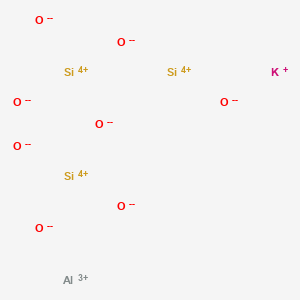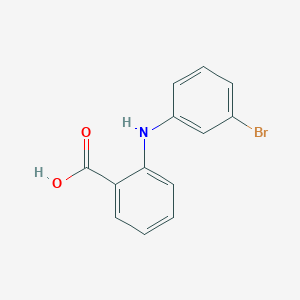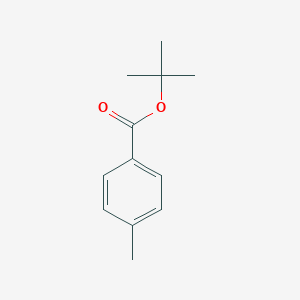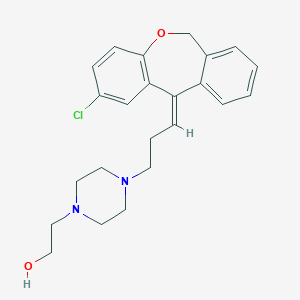
Pinoxepin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pinoxepin is a chemical compound that belongs to the class of dibenzoxepin derivatives. It was first synthesized in 1967 by the pharmaceutical company Pfizer and was initially developed as an antidepressant. However, due to its limited efficacy and adverse effects, the development of pinoxepin as an antidepressant was discontinued. Since then, pinoxepin has been studied for its potential use in various scientific research applications.
Mécanisme D'action
The exact mechanism of action of pinoxepin is not fully understood. However, studies have shown that pinoxepin acts as a histamine H1 receptor antagonist. Histamine is a chemical messenger that plays a role in various physiological processes, including inflammation and immune response. By blocking the histamine H1 receptor, pinoxepin may reduce inflammation and modulate the immune response.
Effets Biochimiques Et Physiologiques
Pinoxepin has been shown to have various biochemical and physiological effects. Studies have shown that pinoxepin inhibits the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine, a neurotransmitter that plays a role in various physiological processes, including cognition and muscle contraction. Pinoxepin has also been shown to increase the levels of certain neurotransmitters, such as dopamine and norepinephrine, which play a role in mood regulation and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of pinoxepin for lab experiments is its ability to induce apoptosis in cancer cells. This makes it a promising compound for the development of anti-cancer drugs. Another advantage is its ability to inhibit the formation of beta-amyloid plaques, which makes it a potential candidate for the treatment of Alzheimer's disease. However, one of the limitations of pinoxepin is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of pinoxepin. One direction is the development of pinoxepin derivatives with improved efficacy and reduced adverse effects. Another direction is the study of the potential use of pinoxepin in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, the study of the mechanism of action of pinoxepin may lead to the discovery of new targets for drug development.
Méthodes De Synthèse
Pinoxepin can be synthesized through a multi-step process starting from 2-naphthol. The first step involves the conversion of 2-naphthol to 2-naphthylamine through a diazotization reaction. The resulting 2-naphthylamine is then reacted with 4,4'-dichlorodiphenylmethane to form the intermediate compound, 2-(4-chlorophenyl)-10H-dibenz[b,f]oxepin. The final step involves the reduction of the intermediate compound to pinoxepin using a reducing agent such as lithium aluminum hydride.
Applications De Recherche Scientifique
Pinoxepin has been studied for its potential use in various scientific research applications. One of the most promising applications of pinoxepin is in the field of cancer research. Studies have shown that pinoxepin exhibits anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. Pinoxepin has also been studied for its potential use in the treatment of Alzheimer's disease. Studies have shown that pinoxepin inhibits the formation of beta-amyloid plaques, which are believed to play a role in the development of Alzheimer's disease.
Propriétés
Numéro CAS |
14008-66-3 |
|---|---|
Nom du produit |
Pinoxepin |
Formule moléculaire |
C23H27ClN2O2 |
Poids moléculaire |
398.9 g/mol |
Nom IUPAC |
2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzoxepin-11-ylidene)propyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C23H27ClN2O2/c24-19-7-8-23-22(16-19)21(20-5-2-1-4-18(20)17-28-23)6-3-9-25-10-12-26(13-11-25)14-15-27/h1-2,4-8,16,27H,3,9-15,17H2/b21-6- |
Clé InChI |
RAAHIUIRJUOMAU-MPUCSWFWSA-N |
SMILES isomérique |
C1CN(CCN1CC/C=C\2/C3=CC=CC=C3COC4=C2C=C(C=C4)Cl)CCO |
SMILES |
C1CN(CCN1CCC=C2C3=CC=CC=C3COC4=C2C=C(C=C4)Cl)CCO |
SMILES canonique |
C1CN(CCN1CCC=C2C3=CC=CC=C3COC4=C2C=C(C=C4)Cl)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



